molecular formula C7H5IO3 B3417650 (E)-3-(5-iodo-2-furyl)prop-2-enoic acid CAS No. 111252-32-5

(E)-3-(5-iodo-2-furyl)prop-2-enoic acid

Cat. No. B3417650
CAS RN: 111252-32-5
M. Wt: 264.02 g/mol
InChI Key: QPFNTMHXPHLWHM-DUXPYHPUSA-N
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Description

(E)-3-(5-iodo-2-furyl)prop-2-enoic acid, also known as 5-Iodofuran-2-acrylic acid, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory and anticancer properties, making it a promising candidate for future drug development.

Mechanism of Action

The mechanism of action of (E)-3-(5-iodo-2-furyl)prop-2-enoic acid involves the inhibition of various enzymes and signaling pathways that contribute to inflammation and cancer cell growth. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that produces inflammatory prostaglandins. It also inhibits the activation of nuclear factor kappa B (NF-κB), a signaling pathway that promotes inflammation and cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-3-(5-iodo-2-furyl)prop-2-enoic acid have been studied extensively. It has been found to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α). It also induces apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-3-(5-iodo-2-furyl)prop-2-enoic acid in lab experiments is its ability to selectively target inflammation and cancer cells without affecting normal cells. However, one limitation is that its effectiveness may vary depending on the type of cancer and the stage of the disease.

Future Directions

There are several future directions for the research and development of (E)-3-(5-iodo-2-furyl)prop-2-enoic acid. One direction is to explore its potential as a combination therapy with other drugs to enhance its effectiveness. Another direction is to investigate its potential as a treatment for other diseases such as Alzheimer's disease and diabetes. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, (E)-3-(5-iodo-2-furyl)prop-2-enoic acid is a promising compound with potential therapeutic applications in the treatment of various diseases. Its anti-inflammatory and anticancer properties make it a promising candidate for future drug development. However, further research is needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

Studies have shown that (E)-3-(5-iodo-2-furyl)prop-2-enoic acid has potential therapeutic applications in the treatment of various diseases. Its anti-inflammatory properties have been found to be effective in reducing inflammation in conditions such as arthritis and inflammatory bowel disease. Additionally, its anticancer properties have been found to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.

properties

IUPAC Name

(E)-3-(5-iodofuran-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO3/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFNTMHXPHLWHM-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)I)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)I)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101251251
Record name 2-Propenoic acid, 3-(5-iodo-2-furanyl)-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101251251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-iodo-2-furyl)prop-2-enoic acid

CAS RN

111252-32-5
Record name 2-Propenoic acid, 3-(5-iodo-2-furanyl)-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111252-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(5-iodo-2-furanyl)-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101251251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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